1,5-Diazabicyclo[3.2.1]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Diazabicyclo[3.2.1]octane is a bicyclic organic compound with the molecular formula C₆H₁₂N₂. It is a nitrogen-containing heterocycle that has gained significant interest due to its unique structure and reactivity. This compound is often used as a ligand in coordination chemistry and as a catalyst in various organic reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,5-Diazabicyclo[3.2.1]octane can be synthesized through several methods. One common approach involves the cyclization of piperidine derivatives. For example, the nitrosation of piperidine carboxylic acids followed by reduction to 1-aminopiperidine carboxylic acids, cyclization to 3-keto-1,2-diazabicycloalkanes, and subsequent reduction to this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Diazabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce various amine derivatives .
Wissenschaftliche Forschungsanwendungen
1,5-Diazabicyclo[3.2.1]octane has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1,5-diazabicyclo[3.2.1]octane involves its ability to act as a nucleophile and form stable complexes with various metal ions. This property makes it an effective ligand in coordination chemistry. The nitrogen atoms in the compound can donate electron pairs to metal ions, forming stable coordination complexes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing heterocycle with similar applications in drug discovery and organic synthesis.
1,2-Diazabicyclo[2.2.2]octane: A related compound with different structural features and reactivity.
Uniqueness
1,5-Diazabicyclo[3.2.1]octane is unique due to its specific bicyclic structure, which imparts distinct reactivity and stability. Its ability to form stable coordination complexes with metal ions sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
280-28-4 |
---|---|
Molekularformel |
C6H12N2 |
Molekulargewicht |
112.17 g/mol |
IUPAC-Name |
1,5-diazabicyclo[3.2.1]octane |
InChI |
InChI=1S/C6H12N2/c1-2-7-4-5-8(3-1)6-7/h1-6H2 |
InChI-Schlüssel |
WYQMORNXPLBZBV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN2CCN(C1)C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.